Methyl 2-chlorobenzo[d]oxazole-4-carboxylate
Overview
Description
“Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” is a chemical compound with the linear formula C9H6ClNO3 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3
. The molecular weight of this compound is 211.6 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, oxazole derivatives are known to be used in various chemical reactions due to their wide spectrum of biological activities .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . The molecular weight of this compound is 211.6 g/mol . The InChI code for this compound is1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3
.
Scientific Research Applications
Photophysical Properties and Fluorescent Applications
Photophysical Properties and Synthesis Methyl 2-chlorobenzo[d]oxazole-4-carboxylate and its derivatives demonstrate intriguing photophysical properties. Ferreira et al. (2010) synthesized several 2,5-disubstituted oxazole-4-carboxylates, noting their high fluorescence quantum yields and moderate solvent sensitivity. The study explored the molecule's potential as a fluorescent probe, revealing its maintained fluorescence and solvent sensitivity even when linked to a peptide chain, suggesting applications in fluorescence tagging and molecular tracing in scientific research (Ferreira et al., 2010).
Chemical Transformations and Synthesis
Matrix-Isolated Studies and Photochemistry Lopes et al. (2011) delved into the matrix-isolated photochemistry of a closely related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, revealing the mechanistic pathways during its photoisomerization to an oxazole. This detailed understanding of photochemical reactions and conformational studies aids in synthesizing and manipulating oxazole derivatives for specific scientific applications (Lopes et al., 2011).
Synthesis of Functional Derivatives Prokopenko et al. (2010) reported on the synthesis of functional derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids from the methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids. These derivatives enable further transformations, including the introduction of highly basic aliphatic amines into the oxazole structure, showcasing the versatility of oxazole derivatives in chemical synthesis (Prokopenko et al., 2010).
Methodology Development and Chemical Reactivity
Regiocontrolled Synthesis and Halogenation Hodgetts and Kershaw (2002) developed a method involving regiocontrolled halogenation and palladium-catalyzed coupling reactions using ethyl 2-chlorooxazole-4-carboxylate, allowing the synthesis of variously substituted oxazoles. This methodology highlights the potential of oxazole derivatives as intermediates for creating complex, substituted oxazoles in chemical research (Hodgetts & Kershaw, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-chlorobenzo[d]oxazole-4-carboxylate is a derivative of oxazole, a heterocyclic compound that has been shown to have a wide spectrum of biological activities Oxazole derivatives have been reported to interact with various biological targets, including enzymes, receptors, and proteins, depending on their substitution patterns .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would depend on its specific targets.
Biochemical Pathways
Oxazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in antimicrobial, anticancer, anti-inflammatory, and antioxidant activities .
Result of Action
Oxazole derivatives have been reported to have a variety of effects at the molecular and cellular levels, often associated with their biological activities .
properties
IUPAC Name |
methyl 2-chloro-1,3-benzoxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMDXKTDOJUPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718826 | |
Record name | Methyl 2-chloro-1,3-benzoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1007112-35-7 | |
Record name | Methyl 2-chloro-4-benzoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007112-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-1,3-benzoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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